An In-depth Technical Guide to the Physicochemical Properties of 4-Methyl-6-nitroquinolin-2-ol
An In-depth Technical Guide to the Physicochemical Properties of 4-Methyl-6-nitroquinolin-2-ol
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties of 4-Methyl-6-nitroquinolin-2-ol (CAS No: 90771-17-8), a heterocyclic organic compound with potential applications in medicinal chemistry and materials science.[1] Due to the limited availability of experimental data for this specific molecule, this document synthesizes information from closely related quinoline derivatives to establish a predicted property profile. Furthermore, it offers detailed, field-proven experimental protocols for the precise determination of its key physicochemical parameters. This guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis, characterization, and application of novel quinoline-based compounds.
Introduction: The Quinoline Scaffold in Scientific Research
Quinoline and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the core structure of numerous natural products and synthetic molecules with significant biological activities.[2] Their diverse applications span from antimalarial and anticancer agents to antivirals and antiseptics.[2] The introduction of various functional groups onto the quinoline ring system allows for the fine-tuning of their chemical and physical properties, thereby modulating their biological efficacy and material characteristics. The subject of this guide, 4-Methyl-6-nitroquinolin-2-ol, combines the quinoline framework with a hydroxyl group, a methyl group, and a nitro group, suggesting its potential as a versatile chemical intermediate or a biologically active agent. A thorough understanding of its physicochemical properties is paramount for its effective utilization in research and development.
Molecular Structure and Core Identifiers
The foundational step in characterizing any chemical entity is to define its molecular structure and associated identifiers. 4-Methyl-6-nitroquinolin-2-ol exists in tautomeric equilibrium with 4-methyl-6-nitro-1H-quinolin-2-one. For the purpose of this guide, we will primarily refer to the quinolin-2-ol form.
Table 1: Core Molecular Identifiers for 4-Methyl-6-nitroquinolin-2-ol
| Identifier | Value | Source |
| IUPAC Name | 4-Methyl-6-nitroquinolin-2-ol | - |
| CAS Number | 90771-17-8 | [1] |
| Molecular Formula | C₁₀H₈N₂O₃ | [1] |
| Molecular Weight | 204.18 g/mol | [1] |
| Canonical SMILES | CC1=CC(=O)NC2=C1C=C(C=C2)[O-] | - |
Predicted and Experimental Physicochemical Properties
A comprehensive understanding of a compound's physicochemical properties is critical for predicting its behavior in various systems, including biological and material science applications. Due to the scarcity of published experimental data for 4-Methyl-6-nitroquinolin-2-ol, the following sections provide a combination of predicted values based on related structures and detailed protocols for their empirical determination.
Physical State and Appearance
Based on the physical state of similar quinoline derivatives, such as 6-nitroquinoline which is an off-white powder, it is anticipated that 4-Methyl-6-nitroquinolin-2-ol is a solid at room temperature, likely appearing as a crystalline powder with a color ranging from off-white to yellow.[3]
Melting and Boiling Points
The melting and boiling points are fundamental indicators of a compound's purity and thermal stability. No experimental data for the melting or boiling point of 4-Methyl-6-nitroquinolin-2-ol has been found. However, for the related compound 2-chloro-4-methyl-6-nitroquinoline, a boiling point of 382.7 °C at 760 mmHg has been reported.[4] This suggests that 4-Methyl-6-nitroquinolin-2-ol will also have a high boiling point. The presence of the hydroxyl group and the potential for hydrogen bonding in the solid state would likely result in a relatively high melting point.
The melting point of 4-Methyl-6-nitroquinolin-2-ol can be accurately determined using a capillary melting point apparatus.
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Sample Preparation: A small amount of the dry, crystalline compound is packed into a capillary tube to a height of 2-3 mm.
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Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.
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Heating and Observation: The sample is heated at a steady rate (e.g., 2-5 °C/min). The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range. For a pure compound, this range should be narrow (≤ 2 °C).
Solubility Profile
The solubility of a compound is a critical parameter for its formulation and biological availability. The solubility of quinoline derivatives can be influenced by factors such as pH and ionic strength.[5] While specific solubility data for 4-Methyl-6-nitroquinolin-2-ol is unavailable, a qualitative and quantitative assessment can be performed.
Predicted Solubility:
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Water: Likely to have low solubility in water due to the aromatic quinoline core. The presence of the nitro group further decreases water solubility. The hydroxyl group may slightly enhance solubility through hydrogen bonding.
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Organic Solvents: Expected to be soluble in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF), and to a lesser extent in alcohols like methanol and ethanol. Solubility in non-polar solvents like hexane is expected to be poor.
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Qualitative Assessment: To a series of vials containing 1 mL of various solvents (e.g., water, methanol, ethanol, acetone, DMSO, hexane), add a small, known amount (e.g., 1 mg) of 4-Methyl-6-nitroquinolin-2-ol. Observe for dissolution at room temperature with agitation.
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Quantitative Assessment (Shake-Flask Method):
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An excess amount of the compound is added to a known volume of the solvent of interest in a sealed flask.
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The flask is agitated at a constant temperature until equilibrium is reached (typically 24-48 hours).
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The suspension is filtered to remove undissolved solid.
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The concentration of the dissolved compound in the filtrate is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
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Acidity (pKa)
The pKa value indicates the tendency of a compound to donate a proton. The hydroxyl group at the 2-position of the quinoline ring is acidic. The presence of the electron-withdrawing nitro group at the 6-position is expected to increase the acidity (lower the pKa) of the hydroxyl group compared to the unsubstituted 2-hydroxyquinoline.
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Solution Preparation: A known concentration of 4-Methyl-6-nitroquinolin-2-ol is dissolved in a suitable solvent system (e.g., a mixture of water and a co-solvent like methanol or DMSO to ensure solubility).
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Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH) while monitoring the pH with a calibrated pH meter.
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Data Analysis: A titration curve (pH vs. volume of titrant added) is plotted. The pH at the half-equivalence point corresponds to the pKa of the compound.
Spectroscopic Characterization
Spectroscopic techniques are indispensable for the structural elucidation and confirmation of chemical compounds.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Quinoline and its derivatives exhibit characteristic absorption bands in the UV region. The introduction of a nitro group, a strong chromophore, is expected to cause a bathochromic (red) shift in the absorption maxima.[6]
Expected Spectral Features: The UV-Vis spectrum of 4-Methyl-6-nitroquinolin-2-ol in a suitable solvent (e.g., ethanol or acetonitrile) is expected to show strong absorptions corresponding to π-π* transitions of the aromatic quinoline system, with additional contributions from the nitro group.
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Solution Preparation: A dilute solution of the compound is prepared in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile).
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Spectrum Acquisition: The UV-Vis spectrum is recorded over a range of approximately 200-800 nm using a double-beam spectrophotometer, with the pure solvent used as a reference.
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Data Analysis: The wavelengths of maximum absorbance (λmax) and the corresponding molar absorptivity values (ε) are determined.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Expected Spectral Features:
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O-H stretch: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl group.
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N-H stretch: If the compound exists in the quinolinone tautomeric form, an N-H stretching vibration may be observed around 3300-3500 cm⁻¹.
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C-H stretch (aromatic and aliphatic): Peaks in the range of 3000-3100 cm⁻¹ (aromatic) and 2850-3000 cm⁻¹ (methyl group).
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C=O stretch: A strong absorption between 1650-1700 cm⁻¹ if the quinolinone tautomer is present.
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C=C and C=N stretches: Aromatic ring vibrations in the 1400-1600 cm⁻¹ region.
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N-O stretch (nitro group): Two strong, characteristic bands around 1500-1560 cm⁻¹ (asymmetric) and 1300-1370 cm⁻¹ (symmetric).[5][7]
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Sample Preparation: The solid sample can be prepared as a KBr pellet or analyzed directly using an Attenuated Total Reflectance (ATR) accessory.
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Spectrum Acquisition: The IR spectrum is recorded over the mid-infrared range (typically 4000-400 cm⁻¹).
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Data Analysis: The positions and intensities of the absorption bands are correlated with known functional group frequencies to confirm the molecular structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is one of the most powerful tools for elucidating the detailed structure of organic molecules.
Expected ¹H NMR Spectral Features (in a suitable deuterated solvent like DMSO-d₆):
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Aromatic Protons: Several signals in the downfield region (typically 7.0-9.0 ppm), with chemical shifts and coupling patterns determined by the substitution on the quinoline ring. The protons on the benzene ring will be influenced by the electron-withdrawing nitro group.
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Methyl Protons: A singlet in the upfield region (around 2.0-3.0 ppm) corresponding to the methyl group at the 4-position.
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Hydroxyl Proton: A broad singlet that may appear over a wide range and can be exchanged with D₂O.
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NH Proton: If the quinolinone tautomer is present, a signal for the N-H proton will be observed, likely in the downfield region.
Expected ¹³C NMR Spectral Features:
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Ten distinct signals corresponding to the ten carbon atoms in the molecule.
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The carbon bearing the hydroxyl group (C2) will be shifted downfield.
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The carbon attached to the nitro group (C6) will also be influenced.
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The methyl carbon will appear in the upfield region.
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Sample Preparation: The compound is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).
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Spectrum Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer. Two-dimensional NMR experiments (e.g., COSY, HSQC, HMBC) can be performed to aid in the complete assignment of all proton and carbon signals.
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Data Analysis: The chemical shifts, integration (for ¹H NMR), and coupling constants are analyzed to confirm the connectivity and stereochemistry of the molecule.
Synthesis and Reactivity
Furthermore, 4-Methyl-6-nitroquinolin-2-ol can serve as a precursor for other derivatives. For example, it is a known starting material for the synthesis of 2-chloro-4-methyl-6-nitroquinoline.[4]
Diagram 1: Potential Synthetic Pathway Relationship
Sources
- 1. 90771-17-8|4-Methyl-6-nitroquinolin-2-ol|BLD Pharm [bldpharm.com]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. 6-Nitroquinoline | C9H6N2O2 | CID 11945 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Chloro-4-methyl-6-nitro-quinoline | CAS#:54965-59-2 | Chemsrc [chemsrc.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
